molecular formula C20H21N3O3S B3001990 8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216498-58-6

8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B3001990
CAS No.: 1216498-58-6
M. Wt: 383.47
InChI Key: HZBLSVXOMIITTI-UHFFFAOYSA-N
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Description

8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.

    Attachment of the methylphenyl group: This could be done through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the methyl group on the phenyl ring.

    8-(benzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Methyl group positioned differently on the phenyl ring.

Uniqueness

The presence of the 3-methylphenyl group in 8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one might impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

8-(benzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-6-5-7-16(14-15)18-19(24)22-20(21-18)10-12-23(13-11-20)27(25,26)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBLSVXOMIITTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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